molecular formula C20H17BrN2O3S B4653781 2-[(3-bromobenzoyl)amino]-N-(4-methoxyphenyl)-5-methyl-3-thiophenecarboxamide

2-[(3-bromobenzoyl)amino]-N-(4-methoxyphenyl)-5-methyl-3-thiophenecarboxamide

Cat. No. B4653781
M. Wt: 445.3 g/mol
InChI Key: CXCKYMZODZWCKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(3-bromobenzoyl)amino]-N-(4-methoxyphenyl)-5-methyl-3-thiophenecarboxamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known by its chemical formula, C22H20BrN2O3S, and is commonly referred to as BB-94.

Mechanism of Action

BB-94 works by binding to the active site of MMPs, preventing them from cleaving extracellular matrix proteins. This leads to a reduction in tissue remodeling and repair, which can be beneficial in certain disease states. BB-94 has also been shown to have anti-inflammatory effects, which may contribute to its therapeutic potential.
Biochemical and Physiological Effects:
BB-94 has been shown to have a variety of biochemical and physiological effects. In addition to its MMP-inhibiting activity, BB-94 has been shown to inhibit the activity of other enzymes, including cathepsins and caspases. BB-94 has also been shown to induce apoptosis (programmed cell death) in cancer cells, making it a potential anti-cancer agent.

Advantages and Limitations for Lab Experiments

BB-94 has several advantages for use in lab experiments. It is a potent and selective inhibitor of MMPs, which makes it a useful tool for studying the role of these enzymes in disease. BB-94 is also relatively stable and easy to synthesize, which makes it a cost-effective option for research labs.
However, there are also some limitations to the use of BB-94 in lab experiments. Its potency and selectivity may vary depending on the specific MMP being targeted, which can make it difficult to draw definitive conclusions from experiments. Additionally, BB-94 may have off-target effects on other enzymes, which can complicate data interpretation.

Future Directions

There are several potential future directions for research involving BB-94. One area of interest is the development of new MMP inhibitors based on the structure of BB-94. Researchers are also exploring the use of BB-94 in combination with other drugs for the treatment of cancer and other diseases. Additionally, there is ongoing research into the role of MMPs in various disease states, which may lead to new therapeutic targets for BB-94 and other MMP inhibitors.

Scientific Research Applications

BB-94 has been extensively studied for its potential applications in scientific research. It is a potent inhibitor of matrix metalloproteinases (MMPs), a family of enzymes that play a key role in tissue remodeling and repair. MMPs have been implicated in a variety of diseases, including cancer, arthritis, and cardiovascular disease. BB-94 has been shown to inhibit the activity of several MMPs, making it a promising candidate for the development of new therapies for these diseases.

properties

IUPAC Name

2-[(3-bromobenzoyl)amino]-N-(4-methoxyphenyl)-5-methylthiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17BrN2O3S/c1-12-10-17(19(25)22-15-6-8-16(26-2)9-7-15)20(27-12)23-18(24)13-4-3-5-14(21)11-13/h3-11H,1-2H3,(H,22,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXCKYMZODZWCKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(S1)NC(=O)C2=CC(=CC=C2)Br)C(=O)NC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(3-bromobenzoyl)amino]-N-(4-methoxyphenyl)-5-methylthiophene-3-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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